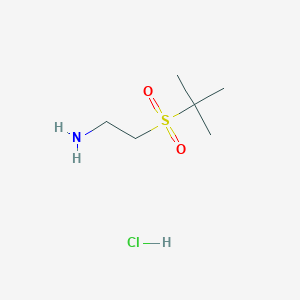
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride
Vue d'ensemble
Description
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and properties, which make it valuable in various fields such as chemistry, biology, medicine, and industrial processes.
Méthodes De Préparation
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to maintain consistent quality and yield. The production process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is commonly employed as a reagent in organic synthesis, as a building block for the preparation of more complex molecules, and as a probe in biochemical studies.
Applications in Chemistry: In chemistry, the compound is used to study reaction mechanisms and to develop new synthetic routes for the production of pharmaceuticals and other chemicals.
Applications in Biology: In biological research, this compound is used as a tool to investigate enzyme activities and protein interactions. It can act as an inhibitor or a substrate in various biochemical assays.
Applications in Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable candidate for drug discovery and development.
Applications in Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can serve as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which 2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. In biochemical assays, it may target specific enzymes or proteins, while in drug development, it may interact with receptors or other cellular components.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethanesulfonyl)-2-methylpropane hydrochloride is similar to other sulfonamide compounds, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
2-(2-Aminoethanesulfonyl)-1,1,1-trifluoroethane hydrochloride: This compound has a trifluoromethyl group, which affects its reactivity and properties.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): This compound is often used as a protease inhibitor in biochemical research.
Uniqueness: The presence of the methyl group in this compound contributes to its unique chemical behavior and applications. This structural difference allows it to interact differently with biological targets and chemical reagents compared to other sulfonamide compounds.
Propriétés
IUPAC Name |
2-tert-butylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S.ClH/c1-6(2,3)10(8,9)5-4-7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZAXXFGKJJFPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


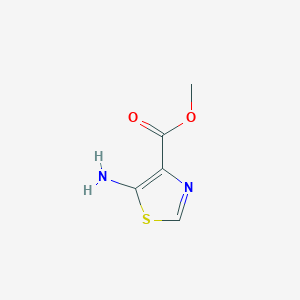

![2-[(4-Benzyl-1-piperazinyl)methyl]-4-fluoroaniline](/img/structure/B1527820.png)
amino]-1-ethanol](/img/structure/B1527821.png)
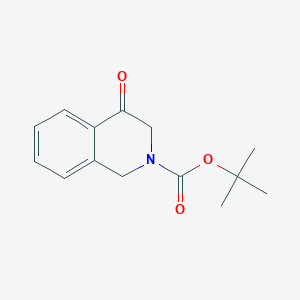
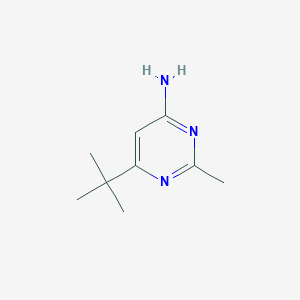
![2-[(2-Amino-5-fluorobenzyl)(ethyl)amino]-1-ethanol](/img/structure/B1527828.png)
![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)
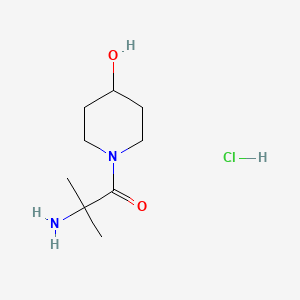
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
